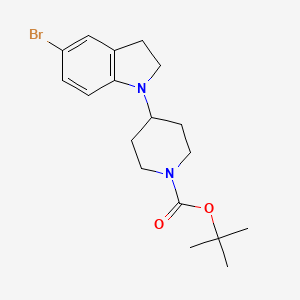

Tert-butyl 4-(5-bromo-2,3-dihydro-1H-indol-1-YL)piperidine-1-carboxylate

Beschreibung

Chemical Classification and Nomenclature

This compound belongs to the indole-piperidine derivative family, classified under heterocyclic carboxylic acid esters. Its systematic nomenclature adheres to IUPAC conventions:

- IUPAC Name : tert-Butyl 4-(5-bromo-2,3-dihydro-1H-indol-1-yl)piperidine-1-carboxylate

- Synonyms :

- 1-Piperidinecarboxylic acid, 4-(5-bromo-2,3-dihydro-1H-indol-1-yl)-, 1,1-dimethylethyl ester

- tert-Butyl 4-(5-bromoindolin-1-yl)piperidine-1-carboxylate

- CAS Number : 401565-86-4

- Molecular Formula : C₁₈H₂₅BrN₂O₂

- Molecular Weight : 381.31 g/mol

| Parameter | Value |

|---|---|

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)N2CCC3=C2C=CC(=C3)Br |

| InChI | InChI=1S/C18H25BrN2O2/c1-18(2,3)23-17(22)20-9-7-15(8-10-20)21-11-6-13-12-14(19)4-5-16(13)21/h4-5,12,15H,6-11H2,1-3H3 |

| MDL Number | MFCD09264182 |

Compound Identification Parameters

Key structural and spectroscopic identifiers include:

Spectral Data

Historical Context in Indole-Piperidine Chemistry

The combination of indole and piperidine moieties has roots in early alkaloid studies and modern drug discovery:

- Indole Alkaloids : Indole derivatives, such as tryptophan and serotonin, have been central to biochemistry since the 19th century. Their role in neurotransmission and enzyme inhibition laid the groundwork for synthetic analogs.

- Piperidine Pharmacophores : Piperidine rings are common in drugs (e.g., pindolol, lobeline) due to their ability to interact with biological targets via hydrogen bonding and van der Waals forces.

- Synthetic Advances : Modern methods, such as Suzuki-Miyaura coupling and Fischer indole synthesis, enable precise functionalization of indole-piperidine hybrids.

Structural Significance in Medicinal Chemistry Research

The compound’s structure enables diverse pharmacological applications:

Key Functional Groups

5-Bromoindoline Moiety :

Piperidine Ring :

tert-Butyl Carbamate (Boc) Group :

- Role : Protects the piperidine amine during synthesis, allowing selective deprotection for amide or salt formation.

Eigenschaften

IUPAC Name |

tert-butyl 4-(5-bromo-2,3-dihydroindol-1-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25BrN2O2/c1-18(2,3)23-17(22)20-9-7-15(8-10-20)21-11-6-13-12-14(19)4-5-16(13)21/h4-5,12,15H,6-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGCVDSKPCGERMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2CCC3=C2C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20621771 | |

| Record name | tert-Butyl 4-(5-bromo-2,3-dihydro-1H-indol-1-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401565-86-4 | |

| Record name | tert-Butyl 4-(5-bromo-2,3-dihydro-1H-indol-1-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(5-bromo-2,3-dihydro-1H-indol-1-YL)piperidine-1-carboxylate typically involves multiple steps. One common approach starts with the bromination of an indole derivative, followed by the introduction of the piperidine ring and the tert-butyl ester group. The reaction conditions often require the use of strong bases, such as sodium hydride or lithium diisopropylamide, and solvents like tetrahydrofuran or dimethylformamide. The reactions are usually carried out under inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound might involve continuous flow chemistry techniques to enhance reaction efficiency and yield. The use of automated reactors and precise control over reaction parameters can lead to more consistent and scalable production processes .

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 4-(5-bromo-2,3-dihydro-1H-indol-1-YL)piperidine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the indole ring can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The indole moiety can be oxidized or reduced to form different derivatives, which can be useful in medicinal chemistry.

Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, bases such as potassium carbonate, and solvents like dimethyl sulfoxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts, bases like potassium phosphate, and solvents like toluene or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while coupling reactions can produce biaryl compounds or other complex structures .

Wissenschaftliche Forschungsanwendungen

Synthetic Approaches

The synthesis of tert-butyl 4-(5-bromo-2,3-dihydro-1H-indol-1-yl)piperidine-1-carboxylate typically involves multi-step reactions that include the formation of the piperidine ring and the bromination of the indole moiety. Various synthetic routes have been documented, emphasizing efficiency and yield improvements.

Table 1: Synthetic Routes Overview

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Bromination | Introduction of bromine to the indole structure. |

| 2 | Ring Formation | Formation of piperidine via cyclization reactions. |

| 3 | Esterification | Conversion of carboxylic acid to tert-butyl ester. |

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, the compound has been evaluated for its ability to inhibit specific oncogenic pathways associated with B-cell lymphoma and other cancers.

Case Study : A study reported that derivatives of this compound demonstrated potent inhibition of BCL6, a transcriptional repressor implicated in diffuse large B-cell lymphoma (DLBCL) . The structure–activity relationship (SAR) analysis revealed that modifications at specific positions significantly enhanced potency.

Neuropharmacology

The piperidine core is frequently found in neuroactive compounds. The compound's structural characteristics suggest potential applications as a modulator for neurotransmitter systems, particularly those involving serotonin receptors.

Research Findings : Investigations into related piperidine derivatives have shown their efficacy as selective serotonin receptor modulators, which could lead to advancements in treating mood disorders .

Antimicrobial Properties

Emerging research has highlighted the antimicrobial potential of compounds with similar scaffolds. The brominated indole structure may enhance interaction with microbial targets, providing a basis for developing new antibiotics.

Evidence : Preliminary assays indicated that certain derivatives exhibited significant antibacterial activity against various strains .

Wirkmechanismus

The mechanism of action of tert-butyl 4-(5-bromo-2,3-dihydro-1H-indol-1-YL)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The bromine atom and the piperidine ring can enhance binding affinity and specificity, leading to more potent biological effects .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substitution Patterns

The compound belongs to a class of tert-butyl piperidine-carboxylate derivatives with diverse substituents. Below is a detailed comparison with key analogues:

Key Differences and Implications

In contrast, tert-butyl 4-(4-bromo-3-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate (MW: 344.25) features a pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, which enhances hydrogen-bonding capabilities .

Substituent Effects: The 5-bromo group in the target compound increases electrophilicity, favoring Suzuki-Miyaura coupling reactions. Non-brominated analogues (e.g., tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate) lack this reactivity . Methoxy and hydroxymethyl groups in analogues (e.g., C₁₇H₂₄BrN₃O₄ and C₁₇H₂₅NO₃) introduce polarity, affecting solubility and bioavailability .

Ring Size and Conformation :

Stability and Handling

- The tert-butyl carbamate group in all compounds enhances stability against hydrolysis under basic conditions, facilitating storage and handling .

Biologische Aktivität

Tert-butyl 4-(5-bromo-2,3-dihydro-1H-indol-1-YL)piperidine-1-carboxylate (CAS Number: 401565-86-4) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

The molecular formula of this compound is with a molecular weight of 381.307 g/mol. The structure features a piperidine ring substituted with a bromoindole moiety, which is significant for its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 401565-86-4 |

| Molecular Formula | C18H25BrN2O2 |

| Molecular Weight | 381.307 g/mol |

| Density | N/A |

| Melting Point | N/A |

| Boiling Point | N/A |

Research indicates that compounds containing indole and piperidine structures often exhibit a range of biological activities, including anti-inflammatory, antitumor, and neuroprotective effects. The specific mechanism of action for this compound is not fully elucidated but is hypothesized to involve modulation of various signaling pathways related to cell proliferation and apoptosis.

Antitumor Activity

Several studies have explored the antitumor potential of indole derivatives. For instance, compounds similar to tert-butyl 4-(5-bromo-2,3-dihydro-1H-indol-1-YL)piperidine have shown promising results against various cancer cell lines. A notable study demonstrated that indole derivatives can inhibit the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways .

Neuroprotective Effects

The neuroprotective properties of indole derivatives are also noteworthy. Research has indicated that certain indole-based compounds can protect neuronal cells from oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's . Tert-butyl 4-(5-bromo-2,3-dihydro-1H-indol-1-YL)piperidine may share these protective effects due to its structural similarity to known neuroprotective agents.

Anti-inflammatory Properties

The anti-inflammatory activity of indole-based compounds has been documented in various studies. These compounds can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are involved in inflammatory responses . The specific anti-inflammatory mechanisms for tert-butyl 4-(5-bromo-2,3-dihydro-1H-indol-1-YL)piperidine are yet to be characterized but warrant further investigation.

Case Studies

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several indole derivatives and tested their anticancer activity against MCF-7 breast cancer cells. Tert-butyl 4-(5-bromo-2,3-dihydro-1H-indol-1-YL)piperidine exhibited IC50 values comparable to established chemotherapeutic agents, suggesting its potential as an effective anticancer drug .

Case Study 2: Neuroprotection

A recent investigation into the neuroprotective effects of indole derivatives found that certain compounds significantly reduced neuronal cell death induced by oxidative stress. Tert-butyl 4-(5-bromo-2,3-dihydro-1H-indol-1-YL)piperidine was included in this study and showed promising results in preserving cell viability in vitro .

Q & A

Q. What are the recommended safety protocols for handling Tert-butyl 4-(5-bromo-2,3-dihydro-1H-indol-1-YL)piperidine-1-carboxylate in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use chemical-resistant gloves (nitrile or neoprene), lab coats, and safety goggles. Respiratory protection (e.g., NIOSH-certified P95 respirators) is advised for airborne particulates .

- Ventilation: Work in a fume hood to minimize inhalation exposure, as the compound may cause respiratory tract irritation (H335) .

- First Aid: For skin contact, wash with soap and water; for eye exposure, irrigate for 15 minutes and seek medical attention. Do not induce vomiting if ingested .

- Storage: Keep in a cool, dry place away from oxidizing agents, which may cause hazardous reactions .

Q. How can researchers optimize the synthetic route for this compound to improve yield and purity?

Methodological Answer:

- Reaction Conditions: Use NaH in anhydrous THF for nucleophilic substitutions, as demonstrated in analogous tert-butyl piperidine syntheses .

- Purification: Employ silica gel column chromatography with ethyl acetate/hexane gradients to isolate the product. For crystalline derivatives, recrystallization in ethanol improves purity .

- Catalysts: Optimize reaction efficiency with palladium catalysts for bromo-substitution steps, as seen in similar indole-piperidine scaffolds .

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nucleophilic Attack | NaH, THF, 0°C to RT, 30 min | 65–75 | |

| Purification | Silica gel (EtOAc/Hexane 3:7) | >95 |

Q. What analytical techniques are most effective for confirming structural integrity?

Methodological Answer:

- NMR Spectroscopy: 1H/13C NMR to confirm piperidine and indole ring connectivity. Key signals include tert-butyl protons (δ 1.4 ppm) and aromatic indole protons (δ 6.8–7.5 ppm) .

- Mass Spectrometry (HRMS): Validate molecular weight (e.g., C18H23BrN2O2 requires [M+H]+ = 387.09) .

- X-ray Crystallography: For crystalline derivatives, SHELX software (SHELXL/SHELXD) resolves bond angles and stereochemistry .

Advanced Research Questions

Q. How can computational modeling predict reactivity and biological interactions of this compound?

Methodological Answer:

- Molecular Docking: Use Schrödinger Suite or AutoDock to model interactions with targets like kinase domains. The bromo-indole moiety may engage in halogen bonding .

- DFT Calculations: Analyze electrophilic aromatic substitution (Br vs. H) using Gaussian 16 at the B3LYP/6-31G* level to predict regioselectivity .

- MD Simulations: Simulate solvation effects in water/DMSO to assess stability of the tert-butyl carbamate group .

Q. What strategies resolve contradictions in safety data across sources?

Methodological Answer:

Q. What in vitro assays evaluate the biological activity of derivatives?

Methodological Answer:

- Kinase Inhibition: Use ADP-Glo™ assays (Promega) to screen for activity against kinases like BTK or JAK2 .

- CYP450 Metabolism: Incubate with human liver microsomes (HLMs) and analyze metabolites via LC-MS/MS to assess metabolic stability .

- Cell Viability: MTT assays on cancer cell lines (e.g., HCT-116) to determine IC50 values for bromo-indole derivatives .

Q. Table 2: Example Biological Assays

| Assay Type | Protocol | Key Metrics | Reference |

|---|---|---|---|

| Kinase Inhibition | ADP-Glo™, 10 µM ATP, 1 hr | IC50 ≤ 100 nM | |

| Metabolic Stability | HLMs, NADPH, 1 hr incubation | t1/2 > 30 min |

Contradiction Analysis

- Safety Data: recommends P95 respirators for minor exposures, while emphasizes full-face respirators for higher concentrations. Researchers should prioritize risk assessments based on exposure levels .

- Synthetic Yields: Discrepancies in reaction yields (e.g., 65% vs. 75%) may arise from solvent purity or anhydrous conditions. Replicate experiments under controlled environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.